1-BOC-3-Aminopiperidine

描述

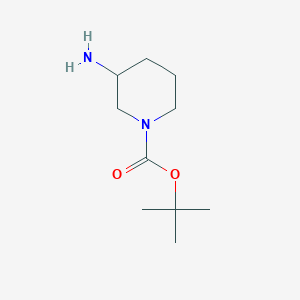

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQXKEBCONUWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184637-48-7, 144243-24-3 | |

| Record name | 1-Boc-3-aminopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BOC-3-Aminopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Boc 3 Aminopiperidine and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically pure 1-Boc-3-aminopiperidine, avoiding the need for resolution of racemic mixtures. nih.govunipi.it

Chiral Auxiliaries and Controlled Hydrogenation from N-Boc-3-piperidone

One established method for the asymmetric synthesis of 3-aminopiperidine derivatives involves the use of chiral auxiliaries. This approach typically begins with the condensation of N-Boc-3-piperidone with a chiral amine, such as (S)- or (R)-tert-butanesulfinamide, in the presence of a catalyst like pyrrolidine (B122466). google.com This reaction forms a chiral intermediate.

Subsequent reduction of this intermediate at low temperatures using a reducing agent, followed by recrystallization, yields an enantiomerically pure intermediate. google.com The final step involves the removal of the Boc and tert-butanesulfinyl protecting groups in the presence of hydrochloric acid to afford the desired (R)- or (S)-3-aminopiperidine dihydrochloride. google.com

Another strategy involves the rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides. This atom-economical method provides access to both enantiomers of the 3-aminopiperidine moiety with high yields and enantiomeric excesses, after a single crystallization. researchgate.net The choice of chiral ligand is critical for achieving high enantioselectivity in these hydrogenations. okayama-u.ac.jpacs.org For instance, rhodium catalysts paired with chiral phosphine (B1218219) ligands have been successfully employed. dicp.ac.cnunimi.it

Biocatalytic Transformations utilizing ω-Transaminases

Biocatalysis, particularly using ω-transaminases (ω-TAs), has emerged as a powerful and sustainable method for the synthesis of chiral amines like this compound. beilstein-journals.orgnih.govmdpi.com These enzymes catalyze the transfer of an amino group from a donor to a ketone substrate with high enantioselectivity. mdpi.com

The asymmetric synthesis of both (R)- and (S)-1-Boc-3-aminopiperidine can be achieved in a single step from the prochiral precursor N-Boc-3-piperidone using immobilized ω-transaminases. beilstein-journals.orgunipi.it This method offers high yields and excellent enantiomeric excess. beilstein-journals.orgunipi.it

Enzyme Selection and Activity Profiling

The selection of an appropriate ω-transaminase is crucial for the successful synthesis of the desired enantiomer of this compound. Commercially available screening kits can be used to identify suitable ω-transaminases. dtu.dk Several studies have focused on identifying and characterizing novel ω-transaminases from various sources, including metagenomic libraries, to find enzymes with desirable properties like high activity, stability, and broad substrate scope. ucl.ac.ukrsc.orgrsc.org

For the synthesis of (R)-1-Boc-3-aminopiperidine, a key intermediate for several antidiabetic drugs, researchers have evolved an (R)-selective ω-transaminase from Aspergillus terreus (AtTA). nih.gov The wild-type enzyme showed low conversion, but after directed evolution, a variant with significantly increased specific activity was obtained. nih.gov Similarly, a robust ω-transaminase, ATA1012, identified from a metagenomic library, has shown high potential for industrial applications due to its stability and tolerance to high concentrations of both the substrate and the amine donor, isopropylamine (B41738). rsc.org

The activity of selected enzymes is then profiled under various reaction conditions to determine optimal parameters. beilstein-journals.orgnih.gov This includes evaluating the effect of pH, temperature, and co-solvents on enzyme activity and enantioselectivity. rsc.orgmdpi.com

Substrate Scope and Enantioselectivity Studies

The substrate scope of ω-transaminases is a critical factor in their application. While many ω-TAs exhibit excellent enantioselectivity for a range of substrates, their activity can be limited with bulky molecules. nih.gov For the synthesis of this compound, N-Boc-3-piperidone serves as the amino acceptor. Studies have shown that both (R)- and (S)-selective ω-transaminases can effectively convert this substrate to the corresponding chiral amine with high enantiomeric excess (>99%). beilstein-journals.orgnih.gov

Research has demonstrated that protecting groups can significantly influence the reaction rate and enantioselectivity. For instance, the kinetic resolution of 3-aminopiperidine using ω-transaminases was greatly enhanced by using N-Boc protected substrates, leading to higher enantioselectivity and reaction rates compared to the unprotected amine. researchgate.net Computational design has also been employed to expand the substrate scope of ω-TAs, enabling the synthesis of bulky amines that are not well-tolerated by wild-type enzymes. nih.gov

| Enzyme | Substrate | Amine Donor | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| ATA-025-IMB | N-Boc-3-piperidone | Isopropylamine | (R)-1-Boc-3-aminopiperidine | 99 | >99 | beilstein-journals.orgnih.gov |

| ATA-256-IMB | N-Boc-3-piperidone | Isopropylamine | (S)-1-Boc-3-aminopiperidine | 99 | >99 | beilstein-journals.org |

| Evolved AtTA | N-Boc-3-piperidone | Not Specified | (R)-1-Boc-3-aminopiperidine | - | High | nih.gov |

| ATA1012 | N-Boc-3-piperidone | Isopropylamine | Chiral this compound | up to 100 | >99.9 | rsc.org |

| ω-TA from Alcaligenes denitrificans | (±)-N-Boc-3-aminopiperidine | Not Specified | (S)-N-Boc-3-aminopiperidine | 55 | 96 | researchgate.net |

Optimization of Biotransformation Parameters (e.g., pH, Temperature, Enzyme Loading)

To maximize the yield and efficiency of the biocatalytic synthesis of this compound, several reaction parameters must be optimized. These include pH, temperature, enzyme loading, substrate concentration, and the choice and concentration of the amine donor. beilstein-journals.orgrsc.org

Studies have shown that for the transamination of N-Boc-3-piperidone, increasing the temperature can decrease the reaction time while maintaining high enantioselectivity. beilstein-journals.orgnih.gov For example, with the enzyme ATA-025-IMB, a yield of 99% with an enantiomeric excess of >99% was achieved in just 3 hours at 50°C. beilstein-journals.orgnih.gov The pH of the reaction medium is also critical, with optimal pH values often falling within the neutral to slightly alkaline range. mdpi.comnih.gov

Enzyme loading is another important factor. Higher enzyme concentrations can lead to faster reaction rates, but an optimal balance must be found to ensure cost-effectiveness. mdpi.com The choice of amine donor is also significant, with isopropylamine being a commonly used and economical option. beilstein-journals.orgrsc.org The concentration of the amine donor needs to be carefully controlled, as high concentrations can sometimes lead to enzyme inhibition. mdpi.com The use of co-solvents like DMSO can be beneficial for dissolving hydrophobic substrates, and some engineered enzymes show high tolerance to organic solvents. mdpi.comrsc.org

| Parameter | Optimized Value/Range | Effect | Reference |

| Temperature | 50°C | Decreased reaction time | beilstein-journals.orgnih.gov |

| pH | 7.5 - 8.0 | Optimal enzyme activity | mdpi.com |

| Enzyme Loading | 200 mg (for 50 mg substrate) | High conversion | beilstein-journals.org |

| Amine Donor | Isopropylamine | Economical, shifts equilibrium | beilstein-journals.orgrsc.org |

| Co-solvent | DMSO (up to 50%) | Improved substrate solubility | mdpi.comrsc.org |

Continuous Flow Bioreactor Systems for Scalable Production

For the large-scale industrial production of this compound, continuous flow bioreactor systems offer significant advantages over batch processes. rsc.orgacs.org These systems allow for continuous operation, easier product separation, and improved process control. mdpi.comresearchgate.net Immobilized enzymes are particularly well-suited for use in continuous flow reactors, as they can be retained within the reactor and reused for multiple cycles, enhancing process stability and cost-effectiveness. mdpi.comuva.nlresearchgate.net

A continuous flow system for the synthesis of (S)-1-Boc-3-aminopiperidine has been developed using an ω-transaminase covalently immobilized on a modified epoxy resin. acs.org This system achieved 95% conversion within a short residence time of 10 minutes and demonstrated excellent operational stability over 24 hours, resulting in a high space-time yield of 930.73 g·L⁻¹·day⁻¹. acs.org

Packed-bed reactors containing the immobilized biocatalyst are a common configuration for continuous flow synthesis. uva.nlacs.org The use of these systems can overcome challenges associated with soluble enzymes, such as limited stability and difficult recovery. rsc.orgresearchgate.net Furthermore, continuous flow processes can minimize product inhibition by continuously removing the product from the reaction mixture. researchgate.netmdpi.com The development of robust, immobilized ω-transaminases is key to the successful implementation of these scalable and sustainable manufacturing processes. uva.nluliege.be

Immobilized Enzyme Technology and Reusability Studies

The use of immobilized enzymes, particularly ω-transaminases (ω-TAs), represents a significant advancement in the green and sustainable synthesis of chiral amines like this compound. beilstein-journals.orgresearchgate.net Immobilization involves attaching enzymes to solid supports, which enhances their stability, simplifies product separation, and, crucially, allows for their recovery and reuse over multiple reaction cycles. researchgate.netnih.gov This technology addresses many challenges associated with using soluble enzymes in industrial processes, such as cost and operational instability. researchgate.net

In a key application, both enantiomers of 3-amino-1-Boc-piperidine have been synthesized from the prochiral precursor 1-Boc-3-piperidone using commercially available immobilized ω-transaminases. beilstein-journals.org These enzymes, covalently bound to an epoxyacrylate resin, facilitate the asymmetric amination using isopropylamine as the amine donor and pyridoxal-5'-phosphate (PLP) as a cofactor. beilstein-journals.org This biocatalytic approach provides the target compound in a single, highly efficient step. beilstein-journals.org

Studies have demonstrated the excellent reusability of these immobilized biocatalysts. For instance, the immobilized transaminase ATA-025-IMB was reused for five consecutive batch reactions in the synthesis of (S)-1-Boc-3-aminopiperidine, showing good stability and consistent performance in conversion and enantiomeric excess. beilstein-journals.org The ability to reuse the enzyme is a critical factor for the economic viability and industrial-scale application of this synthetic route. nih.govrsc.org Furthermore, immobilization on various supports, including polymeric membranes and nanoparticles, has been shown to preserve or even enhance catalytic activity while enabling use in continuous flow systems. rsc.orgrsc.orgresearchgate.net

Table 1: Performance of Immobilized ω-Transaminases in the Synthesis of this compound

| Enzyme | Target Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) | Reusability | Reference |

|---|---|---|---|---|---|

| ATA-025-IMB | (S)-1-Boc-3-aminopiperidine | >99 | >99 | Stable for 5 cycles | beilstein-journals.org |

| ATA-036-IMB | (R)-1-Boc-3-aminopiperidine | 98 | >99 | Not specified | beilstein-journals.org |

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful tool for establishing stereocenters and is widely used in the synthesis of chiral pharmaceuticals. nih.govrsc.org This method involves the use of chiral transition-metal catalysts, most commonly based on rhodium, ruthenium, or palladium, to deliver hydrogen across a double bond with high facial selectivity. For the synthesis of chiral aminopiperidines, this typically involves the reduction of an enamine or a related unsaturated precursor. nih.govresearchgate.net

Rhodium-Catalyzed Approaches

Rhodium-based catalysts are particularly effective for the asymmetric hydrogenation of various functionalized alkenes. rsc.org In the context of piperidine (B6355638) synthesis, rhodium catalysts paired with chiral phosphine ligands have been successfully employed to produce highly enantioenriched products. A notable example is the large-scale synthesis of an enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine derivative. thieme-connect.comthieme-connect.com In this process, a rhodium complex with a chiral bisphosphine ligand (W003-1) catalyzed the hydrogenation of a tetrasubstituted fluoroalkene, achieving >99% enantiomeric excess on a kilogram scale. thieme-connect.comthieme-connect.com

Another innovative strategy involves the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. researchgate.net This method allows for the rapid synthesis of a variety of chiral piperidines from simple starting materials with excellent diastereo- and enantioselectivity, overcoming some limitations of traditional asymmetric hydrogenation. researchgate.net

Palladium-Catalyzed Approaches

Palladium catalysts also play a significant role in asymmetric hydrogenation, offering an alternative to rhodium and ruthenium systems. nih.govrsc.org While direct palladium-catalyzed asymmetric hydrogenation of enamines to produce this compound is less commonly reported than enzymatic methods, the versatility of palladium catalysis is well-established for creating chiral amines. nih.govresearchgate.net Palladium-catalyzed hydrogenation has been effectively used for the synthesis of piperidine cores from substituted pyridine (B92270) precursors. mdpi.com For instance, the chemoselective hydrogenation of functionalized pyridines using palladium catalysts provides access to various piperidine derivatives, which are precursors to complex molecules. mdpi.com Furthermore, palladium-catalyzed asymmetric allylic alkylation represents another powerful strategy for constructing chiral nitrogen-containing heterocycles. researchgate.net

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a highly efficient strategy for converting a racemic mixture entirely into a single, desired enantiomer, thus overcoming the 50% theoretical yield limit of traditional kinetic resolution. This process combines a rapid, in-situ racemization of the starting material with a highly enantioselective reaction. The faster-reacting enantiomer is continuously depleted, while the slower-reacting enantiomer is continuously converted to the reactive one via racemization, allowing for a theoretical yield of 100%. nih.gov

For the synthesis of enantiopure this compound, DKR can be applied effectively. Strategies often involve the combination of a chemical racemization catalyst with an enzyme that performs the kinetic resolution. researchgate.net A kinetic resolution of racemic this compound using a transaminase has been reported to yield the (R)-enantiomer with 97% ee, though at a 42% yield, indicating a classic resolution rather than a dynamic one. google.com However, the application of a protecting group was shown to substantially increase both the rate and enantioselectivity in the ω-transaminase-catalyzed kinetic resolution of 3-aminopiperidine derivatives. The resolution of 1-N-Boc-3-aminopiperidine yielded 96% ee at 55% conversion, demonstrating the potential for high selectivity. researchgate.net The development of a compatible racemization method for the substrate would enable a true DKR process for this molecule.

Enantioselective Ring Expansion of Prolinols

An alternative and elegant approach to constructing chiral piperidine frameworks involves the enantioselective ring expansion of smaller, readily available chiral precursors. The ring expansion of prolinol derivatives provides a novel entry to 3-hydroxypiperidines. pitt.eduarkat-usa.org Prolinols, which are easily synthesized from the chiral pool amino acid L-proline, can undergo rearrangement to form the six-membered piperidine ring with a controlled stereochemical outcome. arkat-usa.org

This methodology has been applied to the formal synthesis of the alkaloid (-)-swainsonine, where an enantioselective ring enlargement of a substituted prolinol into a 3-hydroxypiperidine (B146073) was a key step. arkat-usa.org While this specific route yields a 3-hydroxy substituent, subsequent chemical modifications could potentially convert it to the desired 3-amino group, thus providing an indirect but stereochemically defined pathway to derivatives of 3-aminopiperidine.

Chemical Synthesis Routes

Beyond advanced catalytic methods, classical chemical synthesis provides reliable routes to racemic or enantiopure N-Boc-3-aminopiperidine. A common strategy involves a multi-step sequence starting from commercially available materials like 3-piperidine ethyl formate (B1220265). google.com

A typical synthesis involves the following steps:

Protection: The secondary amine of 3-piperidine ethyl formate is protected with a Boc group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com

Ammonolysis: The resulting N-Boc-3-piperidine ethyl formate undergoes ammonolysis to convert the ester functional group into a primary amide, yielding N-Boc-3-piperidine carboxamide. google.com

Hofmann Rearrangement: The primary amide is then subjected to a Hofmann rearrangement using reagents like sodium hypochlorite (B82951) and sodium hydroxide. This reaction converts the amide into a primary amine with one fewer carbon atom, yielding the final product, N-Boc-3-aminopiperidine. google.com

This route is advantageous as it avoids racemization if an optically active starting material is used, providing the product with high optical purity under relatively mild conditions suitable for industrial production. google.com

Derivations from Biorenewable Feedstocks

The use of biorenewable feedstocks like amino acids presents a sustainable and attractive approach for synthesizing chiral molecules. The inherent chirality of these starting materials can be leveraged to produce enantiomerically pure piperidine derivatives.

Synthesis from L-Arginine

L-arginine, a naturally occurring amino acid, is recognized as a potential biorenewable starting point for the synthesis of this compound derivatives. acs.orgscispace.com While literature asserts that substrates like 1-Boc-3-(picolinoylamino)piperidine can be sourced from this feedstock, detailed multi-step synthetic pathways for the direct conversion of L-arginine to this compound are not extensively documented in readily available research. acs.orgscispace.com The conversion would likely involve the enzymatic or chemical transformation of L-arginine to L-ornithine, which is a more direct precursor to the 3-aminopiperidine ring system. nih.govmdpi.com

Synthesis from L-Ornithine

L-Ornithine, another natural amino acid, serves as a more direct and commonly utilized chiral pool starting material for the enantioselective synthesis of 3-aminopiperidine derivatives. acs.orgrsc.orggoogle.com Several strategies have been developed to convert ornithine into the desired piperidine scaffold.

One common approach involves the cyclization of ornithine-derived intermediates. For instance, D-ornithine can be converted to (R)-3-aminopiperidine dihydrochloride. chemicalbook.com This process typically begins with the esterification of D-ornithine hydrochloride, for example using methanol (B129727) and hydrogen chloride. The resulting methyl ester is then induced to cyclize into a lactam, (R)-3-aminopiperidin-2-one, by treatment with a base like sodium methoxide. chemicalbook.comresearchgate.net Subsequent reduction of the lactam, followed by Boc protection of the exocyclic amine and the ring nitrogen, yields the target compound.

A multi-enzyme cascade has also been reported for the synthesis of L-3-N-Cbz-aminopiperidine from L-ornithine. rsc.org This biocatalytic approach starts with the reduction of L-ornithine to L-ornithinol. An enzymatic cascade then proceeds through the oxidation of the amino alcohol by a galactose oxidase (GOase) to an amino aldehyde, which spontaneously cyclizes to an imine. This cyclic imine is then reduced by an imine reductase (IRED) to furnish the enantiopure product. rsc.org This one-pot method has achieved isolated yields of up to 54% for the Cbz-protected aminopiperidine. rsc.org

| Starting Material | Key Steps | Key Reagents | Product | Reported Yield |

| D-Ornithine HCl | Esterification, Cyclization (Lactamization), Reduction | HCl/Methanol, Sodium Methoxide, Reducing Agent | (R)-3-Aminopiperidine derivative | Not specified in detail |

| L-Ornithine | Reduction to L-ornithinol, Enzymatic cascade (oxidation, cyclization, reduction) | Galactose Oxidase (GOase), Imine Reductase (IRED) | L-3-N-Cbz-aminopiperidine | up to 54% |

Synthesis from L-Glutamic Acid

The synthesis begins with the protection of the amino group of L-glutamic acid, commonly with a Boc group, and the esterification of both carboxylic acid functions. This is typically achieved by first reacting L-glutamic acid with thionyl chloride in methanol to produce the dimethyl ester, followed by protection with di-tert-butyl dicarbonate ((Boc)₂O). google.com The resulting N-Boc protected diester is then reduced to the corresponding diol using a reducing agent like sodium borohydride. google.com

To form the piperidine ring, the diol is converted into a ditosylate by reaction with p-toluenesulfonyl chloride. This activated intermediate then undergoes cyclization via a bimolecular nucleophilic substitution reaction with an appropriate amine, which displaces both tosylate groups to form the six-membered ring. google.com The choice of amine for the cyclization step can be varied to produce different N-substituted piperidine derivatives.

| Step | Reaction | Reagents | Intermediate/Product | Reported Yield |

| 1 | Diesterification | Thionyl chloride, Methanol | Dimethyl L-glutamate | Quantitative |

| 2 | N-Protection | (Boc)₂O, Triethylamine, DMAP | N-Boc-dimethyl L-glutamate | 92% |

| 3 | Reduction | Sodium Borohydride | N-Boc-diol | - |

| 4 | Activation | p-Toluenesulfonyl chloride | N-Boc-ditosylate | - |

| 5 | Cyclization | Various amines (e.g., Benzylamine) | N-Substituted-3-(N-Boc-amino)piperidine | 44-55% (Overall) |

Functionalization of Piperidone Scaffolds

An alternative to building the piperidine ring from acyclic precursors is to start with a pre-formed piperidone ring and introduce the desired functionality. This approach is particularly useful when targeting specific stereoisomers through asymmetric synthesis.

Reductive Amination of Boc-Protected 3-Piperidone

Reductive amination of 1-Boc-3-piperidone is a direct and widely used method for synthesizing this compound and its derivatives. nih.gov This reaction involves the condensation of the ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly employed reducing agent for this transformation due to its mildness and selectivity. nih.gov

The reaction can be performed with a variety of amine sources to generate diverse N-substituted 3-aminopiperidines. For example, reaction with ethyl glycinate (B8599266) provides the corresponding amino acid ester derivative. nih.gov When racemic 1-Boc-3-piperidone is reacted with an achiral amine, a racemic product is formed. However, using a chiral amine, such as L-proline amide, can lead to the formation of diastereomers, which may be separable by techniques like HPLC. nih.gov

| Amine Source | Reducing Agent | Product | Reported Yield | Diastereomeric Ratio |

| Ethyl glycinate | NaBH(OAc)₃ | (rac)-Ethyl 2-[(1-Boc-piperidin-3-yl)amino]acetate | 62% | N/A (racemic) |

| L-proline amide | NaBH(OAc)₃ | Diastereomers of 1-Boc-3-(L-prolinamido)piperidine | 68% | 60:40 |

N-Boc-3-Piperidone as a Prochiral Precursor

The prochiral nature of N-Boc-3-piperidone makes it an ideal substrate for asymmetric synthesis, allowing for the selective production of either the (R)- or (S)-enantiomer of this compound. beilstein-journals.orgchemicalbook.com This is of paramount importance as often only one enantiomer possesses the desired pharmacological activity. Two primary strategies for achieving this are biocatalytic asymmetric amination and the use of chiral auxiliaries.

Biocatalytic Asymmetric Amination: ω-Transaminases (TAs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. beilstein-journals.org In this process, a transaminase enzyme catalyzes the transfer of an amino group from an amine donor, such as isopropylamine, to N-Boc-3-piperidone. The reaction's high enantioselectivity is dictated by the specific enzyme used. Both (R)- and (S)-selective transaminases are available, providing access to both enantiomers of the product with high enantiomeric excess (ee). beilstein-journals.org This method is attractive due to its high selectivity, mild reaction conditions, and environmental friendliness. Yields can be high, with some processes reporting product concentrations up to 75 g/L and yields of 70%, with ee values often exceeding 99%. acs.orgbeilstein-journals.org

Chiral Auxiliary-Mediated Synthesis: A classical chemical approach involves the use of a chiral auxiliary. N-Boc-3-piperidone is first condensed with a chiral amine, such as (R)-α-methylbenzylamine, to form a chiral enamine or imine intermediate. chemicalbook.com The subsequent diastereoselective reduction of this intermediate, for instance through catalytic hydrogenation, establishes the new stereocenter. The final step involves the removal of the chiral auxiliary to yield the enantiomerically enriched this compound. chemicalbook.com Another strategy employs a chiral sulfinamide, like (S)- or (R)-tert-butanesulfinamide, which condenses with the ketone. The resulting N-sulfinyl imine is then reduced diastereoselectively, and subsequent removal of the sulfinyl group under acidic conditions affords the chiral amine. purdue.edu

| Method | Key Reagent/Catalyst | Amine Donor/Auxiliary | Product Enantiomer | Reported Yield/Conversion | Enantiomeric Excess (ee) |

| Biocatalytic | ω-Transaminase (e.g., ATA-025-IMB) | Isopropylamine | (R)- or (S)- | >99% Conversion | >99% |

| Chiral Auxiliary | (R)-α-methylbenzylamine | N/A | (R)- | - | - |

| Chiral Auxiliary | (S)- or (R)-tert-butanesulfinamide | N/A | (R)- or (S)- | - | >99% (after recrystallization) |

Curtius Rearrangement Strategies

The Curtius rearrangement is a well-established method for the synthesis of 3-aminopiperidine derivatives, including the N-Boc protected form. This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the corresponding amine. google.comorganic-chemistry.org A key advantage of this rearrangement is that it typically proceeds with retention of the stereochemical configuration at the carbon atom attached to the carbonyl group. google.comgoogle.com

This methodology has been successfully applied to the synthesis of both racemic and enantiomerically enriched 3-aminopiperidine. google.comgoogle.com For instance, N-protected nipecotic acid (piperidine-3-carboxylic acid) derivatives serve as common starting materials. google.comgoogleapis.com The process generally involves the conversion of the carboxylic acid to an acyl azide, often via an acyl halide or by using reagents like sodium azide. google.com Subsequent heating of the acyl azide induces the rearrangement to the isocyanate, which upon workup with water and acid, yields the desired 3-aminopiperidine. google.comgoogle.com The secondary amine of the piperidine ring does not require protection for this reaction sequence to be effective. google.com

A notable application is the synthesis of (R)-3-benzyloxycarbonylamino-1-tert-butyloxycarbonyl-piperidine from N-tert-butyloxycarbonyl-protected (R)-nipecotic acid. In this process, the carboxylic acid is reacted with isobutyl chloroformate and triethylamine, followed by sodium azide to form the acyl azide. The subsequent Curtius rearrangement and trapping of the isocyanate with benzyl (B1604629) alcohol provides the protected amine. google.com

| Starting Material | Key Reagents | Product | Stereochemistry | Reference |

| N-protected nipecotic acid derivatives | Sodium azide, Acid | 3-Aminopiperidine derivatives | Retention of configuration | google.comgoogle.comgoogleapis.com |

| N-tert-butyloxycarbonyl-protected (R)-nipecotic acid | Isobutyl chloroformate, Triethylamine, Sodium azide, Benzyl alcohol | (R)-3-Benzyloxycarbonylamino-1-tert-butyloxycarbonyl-piperidine | (R) | google.com |

| Piperidine-3-carboxylic acid hydrazide | Not specified | Piperidine-3-carbonyl azide | Not specified | google.com |

Synthesis from 3-Piperidine Ethyl Formate Derivatives

A distinct synthetic route to N-Boc-3-aminopiperidine utilizes 3-piperidine ethyl formate as the starting material. This method, detailed in patent literature, offers a practical approach for large-scale production. google.comgoogle.com The synthesis is a multi-step process that begins with the protection of the piperidine nitrogen. google.com

The key steps of this synthesis are:

N-Boc Protection: 3-Piperidine ethyl formate is reacted with di-tert-butyl dicarbonate in the presence of an organic base as an acid-binding agent and a halogenated hydrocarbon as the solvent. This reaction is typically carried out at a low temperature (0-10 °C) to yield N-Boc-3-piperidine ethyl formate. google.com

Ammonolysis: The resulting N-Boc-3-piperidine ethyl formate undergoes ammonolysis. This step is conducted using a solvent such as 1,4-dioxane (B91453) to produce N-Boc-3-piperidine formamide (B127407). google.com

Hofmann Rearrangement: In the final step, the N-Boc-3-piperidine formamide is added to a solution of sodium hypochlorite and sodium hydroxide. This effects a Hofmann-type rearrangement to furnish the desired N-Boc-3-aminopiperidine. google.com

This method is advantageous as it reportedly proceeds without racemization, yielding a product with high optical purity under relatively mild conditions, making it suitable for industrial applications. google.com

| Step | Reactants | Reagents/Solvents | Product | Reference |

| 1 | 3-Piperidine ethyl formate | Di-tert-butyl dicarbonate, Organic base, Halogenated hydrocarbon | N-Boc-3-piperidine ethyl formate | google.com |

| 2 | N-Boc-3-piperidine ethyl formate | 1,4-Dioxane | N-Boc-3-piperidine formamide | google.com |

| 3 | N-Boc-3-piperidine formamide | Sodium hypochlorite, Sodium hydroxide | N-Boc-3-aminopiperidine | google.com |

Palladium-Catalyzed C(sp³)-H Arylation

Palladium-catalyzed C(sp³)-H arylation has emerged as a powerful tool for the direct functionalization of saturated heterocycles like piperidine. This methodology allows for the formation of carbon-carbon bonds at positions that are traditionally difficult to access.

A specific protocol has been developed for the remote C5-arylation of this compound derivatives. acs.orgacs.org This strategy utilizes a picolinoylamino bidentate directing group installed on the 3-amino moiety. The reaction of 1-Boc-3-(picolinoylamino)piperidine with iodo(hetero)arenes in the presence of a palladium catalyst leads to the formation of C5-arylated products in a regiospecific and stereospecific cis manner. acs.orgacs.org The choice of the N1-protecting group is critical for the success of the arylation, with the Boc group proving to be effective. acs.org The addition of a catalytic amount of 2,6-dimethylbenzoic acid and conducting the reaction at high concentrations are important for achieving high conversion and yield. acs.orgacs.org

Furthermore, ligand-controlled palladium-catalyzed β-C(sp³)-H arylation of N-Boc-piperidines has been reported. researchgate.net This approach provides access to valuable 3-arylpiperidines directly. The selectivity between β- and α-arylation is controlled by the choice of the phosphine ligand. Flexible biarylphosphines tend to favor the formation of the β-arylated product, while more rigid biarylphosphines predominantly yield the α-arylated product. researchgate.net

| Substrate | Key Features | Product | Selectivity | Reference |

| 1-Boc-3-(picolinoylamino)piperidine | Picolinoylamino directing group, Pd-catalysis, Iodo(hetero)arenes | cis-5-Aryl-1-Boc-3-(picolinoylamino)piperidine | Regiospecific (C5), Stereospecific (cis) | acs.orgacs.org |

| N-Boc-piperidine | Ligand-controlled, Pd-catalysis | 3-Aryl-N-Boc-piperidine | β-selectivity with flexible biarylphosphines | researchgate.net |

One-Pot Multistep Reaction Sequences

One-pot multistep reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several such sequences have been developed for the synthesis of this compound and related compounds.

A mild and efficient one-pot Curtius rearrangement has been described for the synthesis of Boc-protected amines directly from carboxylic acids. researchgate.net This process involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate. This intermediate undergoes the Curtius rearrangement in the presence of tetrabutylammonium (B224687) bromide and zinc(II) triflate. The resulting isocyanate is trapped in situ to yield the desired tert-butyl carbamate (B1207046) in high yields at low temperatures. researchgate.net

In the realm of biocatalysis, an exceptionally efficient one-pot synthesis of (S)-1-Boc-3-aminopiperidine has been developed using an immobilized ω-transaminase in a continuous flow system. acs.org This process involves the amination of the prochiral precursor 1-Boc-3-piperidone using the immobilized enzyme, with isopropylamine as the amine donor and pyridoxal-5'-phosphate (PLP) as the cofactor. beilstein-journals.org This continuous flow system achieved a 95% conversion within a 10-minute residence time and demonstrated excellent stability over 15 reuse cycles, highlighting its potential for large-scale industrial production. acs.org

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product | Key Advantages | Reference |

| One-pot Curtius Rearrangement | Carboxylic acid | Di-tert-butyl dicarbonate, Sodium azide, Tetrabutylammonium bromide, Zinc(II) triflate | Boc-protected amine | Mild conditions, High yields | researchgate.net |

| One-pot Biocatalytic Amination | 1-Boc-3-piperidone | Immobilized ω-transaminase, Isopropylamine, PLP | (S)-1-Boc-3-aminopiperidine | High efficiency, Enantioselectivity, Continuous flow | acs.orgbeilstein-journals.org |

Reactions and Derivatization Strategies of 1 Boc 3 Aminopiperidine

Amide Bond Formation and Peptide Coupling Reactions

The primary amino group at the C3 position of 1-Boc-3-aminopiperidine readily participates in amide bond formation with carboxylic acids. This reaction is fundamental to its use as a scaffold in drug discovery, allowing for the introduction of a vast array of side chains. Standard peptide coupling reagents are frequently employed to facilitate this transformation, ensuring high yields and minimizing side reactions. nih.gov

Commonly used methods involve the activation of a carboxylic acid, which then reacts with the nucleophilic primary amine of this compound. researchgate.net Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like DIPEA (N,N-Diisopropylethylamine) are effective for this purpose. nih.gov Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate, have also been shown to be effective for direct amidation under mild conditions. organic-chemistry.org These reactions are pivotal in creating peptide analogues where the 3-aminopiperidine moiety serves as a constrained dipeptide mimetic. nih.gov For instance, coupling with N-protected amino acids is a key step in synthesizing more complex peptidomimetics. nih.govnih.gov

Table 1: Selected Conditions for Amide Bond Formation

| Carboxylic Acid | Coupling Reagents | Solvent | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| N-Boc-L-Alanine | TiCl₄ | Pyridine (B92270) | 85 °C, 2 h | N-(1-Boc-piperidin-3-yl)-N-Boc-L-alaninamide | High | nih.gov |

| Boc-protected valine | EDC, DMAP, HOBt (cat.), DIPEA | Acetonitrile (B52724) | 23 °C | Corresponding amide | Good | nih.gov |

| Various | B(OCH₂CF₃)₃ | Toluene | 80-110 °C, 5-15 h | Various amides | High | organic-chemistry.org |

N-Alkylation and N-Acylation Reactions on the Piperidine (B6355638) Nitrogen

Direct N-alkylation or N-acylation on the nitrogen atom of the piperidine ring is generally impeded by the presence of the sterically hindering Boc protecting group. Therefore, functionalization at this position typically requires the prior removal of the Boc group (see section 3.3.2).

Once the piperidine nitrogen is deprotected to yield the free secondary amine, it can be readily functionalized through various N-alkylation and N-acylation reactions. researchgate.netresearchgate.net Reductive amination is a common strategy for N-alkylation. N-acylation can be achieved using acyl chlorides or acid anhydrides in the presence of a base. This sequential approach, involving deprotection followed by functionalization, allows for the selective introduction of different substituents onto the two nitrogen atoms of the piperidine scaffold. researchgate.net

Selective Functionalization and Protection Group Chemistry

The differential reactivity and protection of the two amino groups in this compound derivatives are central to its synthetic utility, enabling complex, multi-step syntheses through selective deprotection and functionalization. researchgate.netacs.org

Orthogonal Cleavage Strategies

Orthogonal protection schemes are essential when multiple protecting groups are present in a molecule, allowing for the removal of one type of group without affecting others. sigmaaldrich.com In derivatives of this compound, a common strategy involves using an acid-labile Boc group on the piperidine nitrogen and a group with different cleavage conditions on the exocyclic amine.

For example, a derivative might have a Boc group on the ring nitrogen and a benzyloxycarbonyl (Cbz) group on the exocyclic C3-amine. The Cbz group can be selectively removed via hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), leaving the acid-sensitive Boc group intact. Conversely, the Boc group is stable to these hydrogenolysis conditions. Another orthogonal pairing is the Boc group with a picolinoyl amide, where the amide can be cleaved under specific conditions without removing the Boc group. acs.org This orthogonality allows for precise, stepwise modifications at either the ring or the exocyclic nitrogen, which is a powerful tool in constructing complex molecules. acs.org

Boc Group Removal for Further Derivatization

The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions. organic-chemistry.org Its removal is typically accomplished under strong acidic conditions, which cleave the carbamate (B1207046) to release the free amine, isobutylene, and carbon dioxide. organic-chemistry.org

Common reagents for Boc deprotection include trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), and hydrogen chloride (HCl) in a solvent such as ethyl acetate, dioxane, or methanol (B129727). nih.govthieme-connect.comthieme-connect.com The reaction is generally rapid, occurring at room temperature or 0 °C. beilstein-journals.org Once the Boc group is removed, the resulting secondary amine of the piperidine ring is available for a wide range of subsequent reactions, including the N-alkylation, N-acylation, and arylation reactions discussed elsewhere in this article. thieme-connect.comthieme-connect.com

Table 2: Common Reagents for Boc Deprotection

| Reagent | Solvent | Typical Conditions | Ref |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-16 h | nih.gov |

| Hydrogen Chloride (HCl) | Ethyl Acetate | Not specified | thieme-connect.comthieme-connect.com |

Introduction of Aromatic and Heteroaromatic Moieties

Aromatic and heteroaromatic groups can be introduced onto the this compound scaffold at several positions, leading to derivatives with significant potential in drug discovery. nih.govcncb.ac.cn One common approach is the palladium-catalyzed C-H arylation, which can functionalize the piperidine ring itself. For instance, after first acylating the C3-amino group with a directing group like picolinamide, a palladium catalyst can direct the arylation to the C5 position of the piperidine ring. acs.org

Alternatively, following the removal of the Boc group, the now-nucleophilic piperidine nitrogen can be arylated. Buchwald-Hartwig amination is a powerful method for this transformation, coupling the secondary amine with aryl halides or triflates. Another strategy involves nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently electron-deficient. These methods provide access to a diverse range of N-arylpiperidine derivatives. nih.govcncb.ac.cn

Urea (B33335) and Carbamide Derivative Synthesis

The primary amine of this compound is a key functional handle for the synthesis of urea and related derivatives. nih.gov These moieties are prevalent in medicinally active compounds. nih.gov The most direct method for urea synthesis involves the reaction of the C3-amino group with an appropriate isocyanate. nih.gov

Alternatively, ureas can be formed through multi-step, one-pot procedures. For example, a Boc-protected amine can be converted in situ into an isocyanate, which is then trapped by another amine. organic-chemistry.org Another approach involves reacting the amine with a carbamoylating reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an active intermediate, which then reacts with a second amine to yield the final urea product. thieme-connect.com These synthetic routes are versatile and have been used to generate libraries of piperidine urea derivatives for screening as potential therapeutic agents. thieme-connect.comthieme-connect.com

Table 3: Synthesis of Urea Derivatives

| Reactant 1 | Reactant 2 / Reagents | Product Type | Ref |

|---|---|---|---|

| Aniline derivative | (i) Phenyl chloroformate; (ii) IM-4 (deprotected aminopiperidine intermediate) | N,N'-disubstituted urea | thieme-connect.comthieme-connect.com |

| Aniline derivative | (i) CDI; (ii) IM-4 (deprotected aminopiperidine intermediate) | N,N'-disubstituted urea | thieme-connect.comthieme-connect.com |

Reductive Amination with Aldehydes

Reductive amination is a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen bonds, enabling the synthesis of secondary and tertiary amines from primary or secondary amines and carbonyl compounds. In the context of this compound, this reaction serves as a powerful tool for introducing a wide variety of substituents at the 3-amino position, thereby accessing a diverse range of N-substituted piperidine derivatives. The process typically involves the initial reaction of the primary amine of this compound with an aldehyde to form an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent to the corresponding secondary amine.

The choice of reducing agent is critical to the success of the reaction, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a frequently employed reagent due to its mildness and selectivity for imines over aldehydes. acs.orgnih.gov This selectivity minimizes the competing reduction of the starting aldehyde. The reaction is often carried out in chlorinated solvents such as dichloromethane (DCM) or dichloroethane (DCE) at ambient temperature. acs.orgbeilstein-journals.org The addition of a catalytic amount of acetic acid can facilitate imine formation. acs.org

Detailed research has demonstrated the utility of this strategy. For instance, the reductive amination of both (R)- and (S)-1-Boc-3-aminopiperidine with ethyl glyoxylate (B1226380) has been successfully performed using sodium triacetoxyborohydride in dichloromethane with acetic acid, affording the corresponding N-substituted products in moderate yields. acs.org Specifically, the reaction between (R)-3-amino-1-Boc-piperidine and ethyl glyoxylate yielded the (R)-product at 56%, while the (S)-enantiomer provided a 62% yield under similar conditions over a 4-hour period. acs.org

While direct examples with a broad range of aldehydes are not extensively documented for this compound itself, analogous reductive amination protocols on similar heterocyclic amines highlight the versatility of this transformation. For example, a variety of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes, have been successfully reacted with aminopyridine derivatives under reductive amination conditions, suggesting a broad scope for the application with this compound. nih.gov The use of reagents like sodium triacetoxyborohydride in dichloromethane is common in these transformations, often resulting in good to excellent yields of the N-alkylated products. nih.gov

The general applicability of reductive amination extends to a wide array of aldehydes, allowing for the introduction of diverse functional groups. This includes simple alkyl groups from aliphatic aldehydes, as well as more complex moieties from functionalized and aromatic aldehydes. nih.gov The reaction conditions are generally mild, making it compatible with a variety of functional groups that might be present on the aldehyde.

Table 1: Examples of Reductive Amination with Aminopiperidine Derivatives

| Amine Reactant | Aldehyde Reactant | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |

| (R)-1-Boc-3-aminopiperidine | Ethyl glyoxylate | NaBH(OAc)₃, AcOH | Dichloromethane | 4 h | 56 | acs.org |

| (S)-1-Boc-3-aminopiperidine | Ethyl glyoxylate | NaBH(OAc)₃, AcOH | Dichloromethane | 4 h | 62 | acs.org |

Applications of 1 Boc 3 Aminopiperidine Derivatives in Advanced Drug Discovery

Development of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

1-Boc-3-aminopiperidine is a cornerstone in the synthesis of multiple gliptins, a class of oral antidiabetic drugs that inhibit the dipeptidyl peptidase IV (DPP-IV) enzyme. rhhz.net This inhibition increases the levels of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) release and reduces glucagon (B607659) levels in a glucose-dependent manner. guidechem.com The (R)-3-aminopiperidine moiety is particularly crucial for binding to the enzyme's active site. rhhz.net

(R)-1-Boc-3-aminopiperidine is a key intermediate in the synthesis of the DPP-IV inhibitors Alogliptin (B1666894) and Linagliptin. rhhz.netguidechem.comacs.orgnih.gov In the synthesis of Alogliptin, the aminopiperidine fragment is coupled with a pyrimidinedione core. Current time information in Bangalore, IN. Research has demonstrated that the (R)-enantiomer of 3-aminopiperidine is essential for the potent inhibitory activity of these drugs. nih.govchemicalbook.com Similarly, for Linagliptin, which features a xanthine-based core, (R)-1-Boc-3-aminopiperidine is directly involved in forming the final drug structure by reacting with the heterocyclic core. guidechem.commdpi.com Its role as a precursor allows for the controlled and stereospecific construction of these complex drug molecules. acs.orgacs.org

The utility of (R)-1-Boc-3-aminopiperidine extends to the synthesis of other DPP-IV inhibitors, including the once-weekly drug Trelagliptin. guidechem.com The synthesis of Trelagliptin and related agents also leverages the (R)-N-Boc-3-aminopiperidine intermediate, underscoring the importance of this specific chiral building block for creating effective antidiabetic therapies. guidechem.com The consistent use of this piperidine (B6355638) derivative across multiple drugs in this class highlights its validated role in achieving high-affinity binding to the DPP-IV enzyme.

Table 1: Role of (R)-1-Boc-3-aminopiperidine in DPP-IV Inhibitor Synthesis

| Drug Name | Therapeutic Class | Role of (R)-1-Boc-3-aminopiperidine |

| Alogliptin | DPP-IV Inhibitor | Key chiral intermediate for coupling with the pyrimidinedione core. nih.govCurrent time information in Bangalore, IN.chemicalbook.com |

| Linagliptin | DPP-IV Inhibitor | Essential precursor for reaction with the xanthine (B1682287) base to form the core structure. rhhz.netguidechem.commdpi.com |

| Trelagliptin | DPP-IV Inhibitor | Important intermediate in the synthesis of the final active pharmaceutical ingredient. guidechem.com |

Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Inhibitor Design

This compound enantiomers are pivotal in the design of novel inhibitors for Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the pathology of neurodegenerative diseases like Alzheimer's. celonpharma.comgoogle.com Research into 9H-pyrimido[4,5-b]indole-based inhibitors revealed that the stereochemistry of the aminopiperidine moiety dramatically influences the compound's potency. celonpharma.com

Studies demonstrated a strong preference for the (R)-enantiomer, which resulted in nanomolar inhibition of GSK-3β, whereas the corresponding (S)-enantiomers showed a significant loss of activity. celonpharma.com For example, in one series of amide-based derivatives, the (R)-configured compounds were potent nanomolar inhibitors, while the (S)-configured counterparts were substantially less active. celonpharma.com This stereochemical dependence highlights the precise fit required within the ATP-binding site of the kinase. Molecular dynamics simulations have helped to rationalize these structure-activity relationships (SARs), confirming the critical role of the aminopiperidine scaffold in orienting the molecule for optimal interaction with the enzyme. celonpharma.comgoogle.com

Table 2: GSK-3β Inhibitory Activity of Aminopiperidine-Based Derivatives

| Compound | Stereoconfiguration | GSK-3β IC₅₀ (nM) | Key Structural Feature |

| Compound (R)-2 | R | Potent (nanomolar range) | Amide-based 9H-pyrimido[4,5-b]indole. celonpharma.com |

| Compound (S)-2 | S | Substantial loss of activity | Amide-based 9H-pyrimido[4,5-b]indole. celonpharma.com |

| Compound (R)-28 | R | Potent (nanomolar range) | Amide-based 9H-pyrimido[4,5-b]indole. celonpharma.com |

| Compound 24 | Racemic (3aRS,7aSR) | 130 nM | Rigidized octahydropyrrolo[2,3-c]pyridine core. google.com |

Checkpoint Kinase 1 (CHK1) Inhibitors

The this compound scaffold is also utilized in the development of inhibitors for Checkpoint Kinase 1 (CHK1), a critical regulator of the cell cycle's response to DNA damage. Inhibiting CHK1 can enhance the efficacy of DNA-damaging cancer therapies by preventing tumor cells from repairing their DNA, leading to mitotic catastrophe.

In the development of a series of thiophenecarboxamide urea (B33335) (TCU) inhibitors, tert-butyl (3S)-3-aminopiperidine-1-carboxylate was used as a key building block. The synthesis involved a Weinreb amidation followed by coupling with the aminopiperidine derivative to form the urea pharmacophore, which is essential for binding to the kinase. Optimization of this series led to the discovery of potent clinical candidates like AZD7762. Further structure-activity relationship studies on isoquinoline-based CHK1 inhibitors also found that the inhibitory activity could be attributed specifically to the (R)-enantiomer of the aminopiperidine-containing compound.

Table 3: Aminopiperidine-Containing CHK1 Inhibitors

| Inhibitor Series | Key Intermediate Used | Resulting Potency |

| Thiophenecarboxamide Ureas (TCUs) | tert-Butyl (3S)-3-aminopiperidine-1-carboxylate | Potent inhibition (e.g., matched pair 12a, IC₅₀ = 12 nM). |

| Isoquinolines | Racemic 3-aminopiperidine derivative | Potent inhibition attributed to the (R)-enantiomer. |

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibitors

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival, making it a major target in cancer and inflammatory diseases. acs.org The delta (δ) isoform of PI3K is primarily expressed in leukocytes, positioning it as a key target for treating hematological malignancies and inflammatory conditions. While the aminopiperidine scaffold is a valuable component in kinase inhibitor design, research literature on selective PI3Kδ inhibitors predominantly highlights the use of the isomeric 4-aminopiperidine (B84694) scaffold rather than the 3-aminopiperidine motif.

For instance, in the development of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, an analog of N,N-dimethyl-4-aminopiperidine was identified as one of the most potent compounds, with an IC₅₀ of 37 nM against PI3Kδ. acs.org Similarly, other studies describe the synthesis of novel PI3Kδ inhibitors based on 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine and other 4-aminopiperidine scaffolds. rhhz.netcelonpharma.com These findings underscore the importance of the piperidine core in this domain, although the specific this compound derivative is less commonly cited in the context of PI3Kδ inhibitor synthesis compared to its 4-amino counterpart.

Gamma-Secretase Modulators for Neurodegenerative Research

This compound derivatives have emerged as potent gamma-secretase modulators (GSMs), which are of significant interest in research for neurodegenerative diseases such as Alzheimer's. acs.org Gamma-secretase is an enzyme involved in the production of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 peptide that forms amyloid plaques in the brain. Unlike inhibitors, GSMs allosterically modulate the enzyme to shift its cleavage activity, reducing the production of Aβ42 in favor of shorter, less toxic Aβ species.

Research has identified the 3-aminopiperidine structure as a potent scaffold for lowering Aβ42 production both in vitro and in vivo. acs.org Specifically, (R)-(-)-3-Amino-1-Boc-piperidine has been described as a heterocyclic building block for creating effective GSMs. acs.org A study focused on the design and synthesis of an aminopiperidine series of GSMs found that a 3(S)-aminopiperidine derivative was a particularly potent structure for reducing Aβ42 levels.

CBP/P300 Bromodomain Inhibitors

Derivatives of this compound have emerged as a crucial component in the synthesis of selective inhibitors for the CBP/P300 bromodomains. nbinno.comlookchem.com These bromodomains are epigenetic readers that play a pivotal role in gene transcription and are implicated in various diseases, including cancer. nih.gov The chiral nature of (R)-1-Boc-3-aminopiperidine, in particular, allows for the creation of enantiomerically pure compounds that can exhibit enhanced biological activity and selectivity. nbinno.com

One notable example is the use of (R)-3-Amino-1-Boc-piperidine in the preparation of a benzoxazepine derivative, (R)-7-(3,5-dimethoxyphenyl)-N-(piperidin-3-yl)-4-propionyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide, which has been identified as a potent CBP/P300 bromodomain inhibitor. scientificlabs.co.uksigmaaldrich.com Structure-activity relationship (SAR) studies have been instrumental in the development of these inhibitors, leading to compounds with high affinity and selectivity. For instance, comprehensive SAR studies on a class of inhibitors with a 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone led to the identification of TPOP146, an inhibitor with a 134 nM affinity for CBP and excellent selectivity over other bromodomains. nih.gov

The introduction of a chiral center within the piperidine ring has been shown to significantly improve the potency of these inhibitors. thieme-connect.com This strategic incorporation of the chiral piperidine scaffold has been a key factor in the successful design of highly selective and potent CBP/P300 bromodomain inhibitors. thieme-connect.com

Piperidinyl Ureas in Ubiquitin Pathway Modulation (e.g., DCN1 Inhibition)

Piperidinyl ureas derived from this compound have been identified as potent modulators of the ubiquitin pathway, specifically as inhibitors of the DCN1-UBE2M protein-protein interaction. nih.govosti.gov This interaction is critical for the neddylation of cullin-RING ligases (CRLs), a process that is essential for the activation of these E3 ubiquitin ligases. nih.govosti.gov The dysregulation of this pathway has been linked to various cancers, making DCN1 an attractive therapeutic target. nih.gov

Researchers have successfully developed a class of piperidinyl ureas that can chemically control DCN1-dependent cullin neddylation. nih.govosti.gov Through structure-enabled optimization, a significant 100-fold increase in biochemical potency was achieved compared to the initial hit compounds. nih.govosti.gov These optimized compounds have demonstrated the ability to inhibit the DCN1-UBE2M interaction in biochemical assays and reduce the steady-state levels of neddylated CUL1 and CUL3 in cancer cell lines. nih.govosti.gov

Molecular modeling studies, including 3D-QSAR, molecular docking, and molecular dynamics simulations, have provided valuable insights into the structure-activity relationship and binding mechanism of these piperidinyl urea inhibitors. tandfonline.com These studies have identified key residues within the DCN1 protein that are crucial for inhibitor binding, such as Gln114, which forms a hydrogen bond with the urea N-H protons of the inhibitor. nih.govtandfonline.com The piperidine core of the inhibitor was found to be critical for its activity, as modifications to the ring size or substitution pattern resulted in a complete loss of activity. nih.gov

Design of Novel Compounds with Enhanced Bioavailability and Selectivity

The incorporation of the this compound scaffold into drug candidates has been a successful strategy for enhancing their bioavailability and selectivity. thieme-connect.comresearchgate.net The piperidine ring, being a privileged structure in medicinal chemistry, is known to positively impact the pharmacokinetic and pharmacodynamic properties of bioactive molecules. researchgate.net It can improve membrane permeability, metabolic stability, and receptor binding, all of which contribute to a more favorable drug profile. researchgate.netccspublishing.org.cn

The chiral nature of this compound is particularly advantageous in designing compounds with improved selectivity. thieme-connect.com By introducing a chiral center, it is possible to create stereoisomers that may exhibit differential binding to their target, leading to enhanced selectivity and potentially reduced off-target effects. thieme-connect.com

Furthermore, the introduction of a piperidine ring can modulate the physicochemical properties of a molecule, such as its lipophilicity and aqueous solubility. thieme-connect.com For example, SAR studies have shown that introducing a substituent at the 2-position of the piperidine ring can effectively enhance the aqueous solubility of a series of compounds. thieme-connect.com This ability to fine-tune the physicochemical properties of a molecule is a key advantage in the design of novel drugs with improved bioavailability.

Contribution to Three-Dimensionality in Drug Architectures

In modern drug discovery, there is a growing emphasis on moving away from flat, two-dimensional molecules towards more three-dimensional (3D) structures. nih.govwhiterose.ac.ukrsc.org This is because 3D fragments are more likely to occupy under-represented areas of chemical space and can lead to improved target engagement and selectivity. nih.gov The this compound scaffold, with its inherent non-planar structure, is an excellent building block for introducing three-dimensionality into drug architectures. nih.govwhiterose.ac.ukrsc.org

The use of piperidine-based fragments in fragment-based drug discovery (FBDD) campaigns has been shown to be highly effective. nih.govwhiterose.ac.ukrsc.org A virtual library of fragments derived from 20 cis- and trans-disubstituted piperidines was found to consist of 3D molecules with suitable molecular properties for use in FBDD programs. nih.govwhiterose.ac.uk These fragments were shown to cover a wide area of 3D fragment space, highlighting the diversity that can be achieved with this scaffold. nih.govwhiterose.ac.uk

The conformational flexibility of the piperidine ring also contributes to the 3D nature of the molecules it is incorporated into. nih.gov By considering not just the global minimum energy conformer but also higher-energy, accessible conformers, it is possible to design collections of 3D fragments with significant shape and conformational diversity. nih.gov This approach has been successfully used to generate a collection of 56 3D fragments based on disubstituted pyrrolidine (B122466) and piperidine cores. nih.gov

Synthesis of Diverse Bioactive Scaffolds (e.g., Chromones, Chromanones)

This compound and its derivatives serve as versatile intermediates in the synthesis of a wide range of bioactive scaffolds, including chromones and chromanones. These heterocyclic compounds are known to possess a broad spectrum of biological activities and are important pharmacophores in drug discovery. ijrpc.comgu.se

The synthesis of novel chromone (B188151) derivatives often involves the use of 1-Boc-4-aminopiperidine as a key building block. For example, amide formation between a 4-oxo-4H-chromene-3-carboxylic acid and N-Boc-4-aminopiperidine, followed by deprotection and subsequent condensation with various aryl sulfonyl chlorides, aryl carbonyl chlorides, or heteroaryl chlorides, can lead to a diverse library of N-substituted piperidinyl chromene-3-carboxamides.

Similarly, the synthesis of chromanone derivatives can also utilize piperidine-containing intermediates. nih.gov For instance, the total synthesis of chromanone A, a natural product with antifungal activity, has been reported, showcasing the utility of chromone and chromanone scaffolds in the development of new therapeutic agents. nih.gov The ability to readily access these diverse bioactive scaffolds through the use of this compound derivatives underscores the importance of this chemical compound in medicinal chemistry.

Analytical Characterization Techniques for 1 Boc 3 Aminopiperidine and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 1-Boc-3-aminopiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for the characterization of this compound. Both ¹H and ¹³C NMR provide specific details about the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectra of (R)-1-Boc-3-aminopiperidine, the protons of the tert-butyl group typically appear as a sharp singlet around 1.44 ppm. beilstein-journals.org The protons on the piperidine (B6355638) ring produce a series of multiplets in the range of 1.23 to 3.91 ppm, reflecting their distinct chemical environments and coupling interactions. beilstein-journals.org

¹³C NMR spectroscopy complements the proton data. For (R)-1-Boc-3-aminopiperidine, characteristic signals include the quaternary carbon of the Boc group around 79.4 ppm and the methyl carbons of the Boc group at approximately 28.43 ppm. beilstein-journals.org The carbons of the piperidine ring resonate at distinct chemical shifts, for instance, C3 at around 47.6 ppm and other ring carbons appearing between 23.74 and 52.12 ppm. beilstein-journals.org It has been noted that in some derivatives, the presence of the Boc-group can lead to a broadening of signals for the carbon atoms adjacent to the nitrogen in the piperidine ring, indicating the presence of rotamers. nih.gov

Table 1: Representative NMR Data for (R)-1-Boc-3-aminopiperidine

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| ¹H | 1.44 | s (9H, (CH₃)₃) |

| ¹H | 1.23 - 3.91 | m (ring protons) |

| ¹³C | 23.74 | |

| ¹³C | 28.43 | (CH₃)₃ |

| ¹³C | 33.96 | |

| ¹³C | 43.64 | |

| ¹³C | 47.6 | |

| ¹³C | 52.12 | |

| ¹³C | 79.4 | C(CH₃)₃ |

| ¹³C | 155 | C=O |

Data sourced from CDCl₃ solvent. beilstein-journals.org

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including FT-IR and FT-Raman, is utilized to identify the functional groups present in this compound and its derivatives. The IR spectrum of a derivative, ethyl 2-[(1-tert-butoxycarbonyl-(R)-piperidin-3-yl)amino]acetate, shows characteristic absorption bands. nih.gov These include N-H stretching vibrations around 3333 cm⁻¹, C-H stretching from the alkane groups between 2860 and 2976 cm⁻¹, and a strong carbonyl (C=O) stretch from the Boc protecting group near 1691 cm⁻¹. nih.gov

While specific FT-Raman data for this compound is not extensively detailed in the provided results, the technique is often used in conjunction with FT-IR for a more complete vibrational analysis of related piperidine structures. dntb.gov.uaresearchgate.netcolab.ws

Table 2: Key IR Absorption Bands for an N-Substituted this compound Derivative

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3333 | N-H Stretch |

| 2976, 2933, 2860 | C-H Stretch (alkane) |

| 1691 | C=O Stretch (Boc group) |

Data from neat analysis. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is generally used to study compounds with chromophores that absorb light in the ultraviolet or visible regions. For this compound itself, which lacks extensive conjugation, significant absorption in the standard UV-Vis range is not expected. However, this technique becomes relevant for its derivatives or in specific analytical methods. For instance, in HPLC analysis, a UV detector is often used, with the detection wavelength set based on the chromophore present in the derivative or a derivatizing agent. beilstein-journals.orggoogle.com For example, detection at 216 nm has been used for HPLC analysis of this compound. beilstein-journals.org

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and its derivatives. ruifuchemical.com Reversed-phase HPLC, often utilizing a C18 column, is commonly employed. google.comrsc.org The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). google.comrsc.org Purity levels are determined by comparing the peak area of the main component to the total area of all peaks. For instance, a purity of greater than 98.5% is often specified for commercial-grade material. ruifuchemical.com

Table 3: Example of Reversed-Phase HPLC Conditions for a this compound Derivative

| Parameter | Condition |

|---|---|

| Column | Kinetex® 5μm, C18 100 Å, 50 x 2.1 mm |

| Mobile Phase | Isocratic mixture of 85% Water (with 0.1% TFA) and 15% Acetonitrile (with 0.1% TFA) |

| Flow Rate | Not specified |

| Detection | Diode Array Detector (DAD) |

These conditions were used for analyzing a derivatized form of L-3-aminopiperidine. rsc.org

For applications where a specific enantiomer of 3-aminopiperidine is required, such as in the synthesis of stereospecific pharmaceuticals, determining the enantiomeric purity is critical. Chiral HPLC is the standard method for this analysis. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Commonly used chiral columns include those based on cellulose (B213188) derivatives, such as the Daicel CHIRALPAK® series. beilstein-journals.orgrsc.org The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. beilstein-journals.org By comparing the retention times of the sample to those of racemic and pure enantiomeric standards, the enantiomeric excess (ee) can be accurately determined. For example, the enantiomers of a derivative of this compound were separated on a Lux-Cellulose 3 column with a hexane/isopropanol (9:1) mobile phase, detected at 216 nm. beilstein-journals.org

Table 4: Example of Chiral HPLC Conditions for Separating Enantiomers of a this compound Derivative

| Parameter | Condition |

|---|---|

| Column | Lux-Cellulose 3 (250 × 4.6 mm) |

| Mobile Phase | Hexane/Isopropanol 9:1 |

| Flow Rate | 0.5 mL/min |

| Detection | 216 nm |

| Column Temperature | 25 °C |

These conditions were used for the separation of enantiomers of this compound. beilstein-journals.org

Reverse Phase HPLC

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for the analysis and purification of this compound derivatives. It is frequently employed to monitor the progress of synthesis reactions, allowing for the timely assessment of starting material consumption and product formation. mdpi.combeilstein-journals.org In many applications, generic fast gradient RP-HPLC conditions are used, which streamlines the analytical process by reducing method development time and shortening analysis duration. researchgate.net

For the separation of enantiomers, a critical consideration for chiral molecules like derivatives of this compound, chiral HPLC methods are utilized. These specialized methods can effectively resolve stereoisomers, which is essential for the synthesis of enantiopure active pharmaceutical ingredients. beilstein-journals.org Purification of final products is also commonly achieved using preparative RP-HPLC. nih.govepo.org

Table 1: Example RP-HPLC and Chiral HPLC Conditions for Analysis of this compound Derivatives

| Parameter | Method A (Reaction Monitoring) mdpi.com | Chiral Separation Method beilstein-journals.org |

|---|---|---|

| System | Hewlett Packard HP1090 or Agilent 1100 | Jasco HPLC system |

| Column | Not Specified | Lux-Cellulose 3 (250 x 4.6 mm) |

| Mobile Phase | A: MethanolB: Aqueous 0.01 M KH₂PO₄ (pH 2.3) | Hexane/Isopropanol (9:1) |

| Flow Rate | 1.5 mL/min | 0.5 mL/min |

| Detection | Diode Array (230 nm and 254 nm) | UV (216 nm) |

| Example Analyte | 3-(3-((6-Methoxy-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile | (R/S)-3-amino-1-Boc-piperidine |

| Retention Time (tᵣ) | 6.749 min | Not Specified |

Gas Chromatography (GC) (GC-FID, GC-MS)

Gas Chromatography (GC) is another vital technique for the analysis of this compound, particularly for assessing reaction conversion and determining enantiomeric purity. google.comgoogle.com When coupled with a mass spectrometer (GC-MS), it provides structural information about the separated components, which is useful for identifying byproducts in a reaction mixture. umich.eduresearchgate.net

For the analysis of enantiomeric excess (% ee), chiral GC (cGC) is the method of choice. acs.orgucl.ac.uk In some procedures, the amine must first be derivatized to make it more volatile and suitable for GC analysis. A common approach involves derivatization with trifluoroacetic anhydride (B1165640) to form the corresponding trifluoroacetamide (B147638). google.comgoogle.com

Table 2: Applications of Gas Chromatography in the Analysis of this compound

| Application | GC Method | Key Findings |

|---|---|---|

| Reaction Monitoring | GC | Used to measure the formation of this compound in enzymatic reactions. google.comgoogle.com |

| Enantiomeric Excess (ee) Analysis | Chiral GC | Determines the % ee of this compound after synthesis or resolution. acs.orgucl.ac.uk |

| Byproduct Identification | GC-MS | Provides spectra for the identification of reaction byproducts after work-up. umich.edu |

| Derivatization for Analysis | GC | Amine is converted to a trifluoroacetamide derivative for improved analysis. google.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively monitoring the progress of reactions involving this compound. google.comthieme-connect.com The technique is performed on silica (B1680970) gel plates, and the separated spots are typically visualized using ultraviolet (UV) light or an iodine chamber. It is effective for determining the point of complete consumption of a starting material. japsonline.com

On standard silica gel plates (normal phase), the polarity of the compounds plays a key role in their separation. A di-Boc protected amine, being more lipophilic, will generally have a higher retention factor (Rƒ) value compared to a mono-Boc protected amine. chemicalforums.com The mono-Boc compound has greater potential for hydrogen bonding with the polar silanol (B1196071) groups of the silica stationary phase, causing it to migrate less up the plate. chemicalforums.com

Table 3: General Parameters for TLC Analysis of Boc-Protected Amines

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel plates (e.g., 60 F254). |

| Mobile Phase (Eluent) | Typically a mixture of a non-polar solvent (e.g., Hexane, Dichloromethane) and a polar solvent (e.g., Ethyl Acetate, Methanol). nih.govgoogle.com |

| Visualization | Ultraviolet (UV) light or exposure to iodine vapor. |

| Application | Monitoring the disappearance of starting amine and appearance of the N-Boc product. japsonline.com |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and elemental formula of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS)